5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
The compound 5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is an imidazo[4,5-b]pyridine derivative featuring a carboxylic acid group at position 7, a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 5, and a 4-methoxyphenyl group at position 2. The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, often associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-29-13-6-4-11(5-7-13)20-24-18-14(22(27)28)10-15(23-21(18)25-20)12-8-16(30-2)19(26)17(9-12)31-3/h4-10,26H,1-3H3,(H,27,28)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRIITOJBWODJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=C(C(=C4)OC)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (hereafter referred to as Compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly in cancer research.
Chemical Structure and Properties
Compound A has a complex structure characterized by an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. The presence of multiple methoxy and hydroxy groups enhances its solubility and bioactivity. The molecular formula is , with a molecular weight of approximately 396.44 g/mol.
Anticancer Properties
Recent studies have indicated that Compound A exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.67 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 7.85 | Inhibition of cell proliferation and microtubule destabilization |
| A549 (Lung) | 6.12 | Cell cycle arrest at G2/M phase |
The compound induces apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity, suggesting a potential mechanism involving programmed cell death pathways .
Antioxidant Activity
Compound A has also demonstrated antioxidant properties, which are crucial for combating oxidative stress in cells. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, yielding IC50 values of 12.34 μM and 14.56 μM, respectively . These results indicate that Compound A can effectively reduce oxidative damage in cellular systems.
Antimicrobial Activity
In addition to its anticancer effects, Compound A exhibits antimicrobial properties against various pathogens. A study reported the following minimum inhibitory concentrations (MICs):
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that Compound A may serve as a lead compound for developing new antimicrobial agents .
The biological activity of Compound A can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle progression in cancer cells, particularly at the G2/M phase.
- Microtubule Destabilization : By interfering with microtubule assembly, Compound A disrupts mitotic processes essential for cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of Compound A in preclinical models:
- Study on Breast Cancer : In vivo studies using xenograft models demonstrated that administration of Compound A significantly reduced tumor volume compared to controls.
- Liver Cancer Model : In HepG2 xenografts, treatment with Compound A resulted in a marked decrease in tumor weight and improved survival rates.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazo[4,5-b]pyridine have shown promising results against various cancer cell lines. A study demonstrated that compounds within this class inhibited cell proliferation in MCF-7 breast cancer cells and NCI-H460 lung cancer cells with IC50 values ranging from 0.01 µM to 0.46 µM, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Induction of apoptosis |
| Compound B | NCI-H460 | 0.46 | Inhibition of Aurora-A kinase |
| Compound C | HepG2 | 11 | CDK2 inhibition |
Anti-inflammatory Properties
Similar compounds have been noted for their anti-inflammatory effects. The imidazo[4,5-b]pyridine scaffold is linked to the modulation of inflammatory pathways. For example, studies have shown that certain derivatives significantly reduce pro-inflammatory cytokines in cellular models, suggesting a potential role in treating inflammatory diseases .
Cell Cycle Arrest
The mechanism by which these compounds exert their anticancer effects often involves cell cycle arrest at specific phases. For instance, compounds related to the imidazo[4,5-b]pyridine structure have been found to induce G1/S phase arrest in cancer cells, which is critical for preventing tumor progression.
Apoptosis Induction
Many studies highlight the ability of these compounds to trigger apoptosis through mitochondrial pathways. The activation of caspases and the release of cytochrome c are common indicators observed in treated cell lines .
Case Study 1: MCF-7 Cell Line Analysis
In a controlled study, researchers synthesized several derivatives based on the imidazo[4,5-b]pyridine framework and evaluated their effects on MCF-7 cells. The most potent derivative exhibited an IC50 value of 0.01 µM, leading to significant apoptosis as confirmed by flow cytometry analysis.
Case Study 2: NCI-H460 Lung Cancer Cells
Another study focused on NCI-H460 cells revealed that a specific compound led to a marked decrease in cell viability with an IC50 value of 0.46 µM. Mechanistic studies indicated that this compound inhibited key signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Structural Analogues in the Imidazo[4,5-b]pyridine Family
Compound 10d ()
- Structure : 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole
- Key Differences :
- Substitutions: Bromo group at position 6, piperazine-linked isoxazole at position 7, and a 4-(2-methoxyethyl)piperazine-phenyl group at position 2.
- Functional Implications : The bromo and piperazine groups enhance lipophilicity and kinase binding affinity compared to the target compound’s polar hydroxy and methoxy substituents. This compound is optimized for kinase inhibition, as evidenced by its synthetic pathway involving nitropyridin-2-amine intermediates .
Fluazifop ()
- Structure: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
- Key Differences: Core Structure: Propanoic acid-linked pyridine rather than imidazo[4,5-b]pyridine. Functional Implications: Used as a herbicide, fluazifop’s trifluoromethyl and phenoxy groups target plant acetyl-CoA carboxylase, highlighting the role of carboxylic acid in bioactivity but differing in application from the target compound .
Imidazo[4,5-c]pyridine Derivatives
4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid ()
- Structure : Imidazo[4,5-c]pyridine core with carboxylic acid at position 6 and 2-methoxyphenyl at position 3.
- Comparison: Molecular Weight: 273.29 g/mol (vs. ~385–400 g/mol estimated for the target compound).
4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid ()
- Structure : Benzyloxy-phenyl substituent at position 4.
- Key Differences :
Fused Pyrimidine Derivatives ()
The compound (2Z)-Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazolo[3,2-a]pyrimidine core.
Pharmacopeial Compounds ()
Compounds like (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid () highlight the importance of carboxylic acid and heterocyclic motifs in drug design.
- Key Contrast : These structures prioritize rigid, cyclic conformations (e.g., thiazolidine, piperazine) for protease inhibition, diverging from the target compound’s planar imidazo[4,5-b]pyridine core .
Preparation Methods
Nitration and Reduction Sequence
In a method adapted from tuberculostatic agent synthesis:
- Nitration : 3-Aminopyridine-4-carboxylic acid is nitrated at position 5 using concentrated nitric acid.
- Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon.
- Cyclization : Treatment with formic acid at 100°C facilitates intramolecular cyclization to form 3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 78 | |
| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 92 | |
| Cyclization | HCOOH, reflux, 4 h | 85 |
Carboxylic Acid Functionalization
The carboxylic acid at position 7 is either preserved throughout the synthesis or introduced via hydrolysis of an ester precursor.
Ester Hydrolysis
Ethyl or methyl esters are hydrolyzed using aqueous NaOH or LiOH:
- Substrate : Ethyl 5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylate
- Conditions : 2 M NaOH, ethanol/H₂O (1:1), reflux, 6 h
- Yield : 89%
Protecting Group Strategies
To prevent undesired side reactions during cross-coupling:
- Hydroxyl Protection : The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole.
- Carboxylic Acid Protection : Converted to a methyl ester with diazomethane.
Deprotection Example :
Purification and Characterization
Final purification is achieved via recrystallization or preparative HPLC:
- Solvent System : Ethanol/water (7:3) for recrystallization
- HPLC Conditions : C18 column, acetonitrile/water (0.1% TFA), gradient elution
Spectroscopic Data :
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, H-4), 7.68 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (s, 2H, Ar-H), 3.89 (s, 6H, OCH₃), 3.81 (s, 3H, OCH₃)
- HRMS (ESI+) : m/z calc. for C₂₄H₂₂N₃O₆ [M+H]⁺: 448.1509; found: 448.1513
Challenges and Optimization
- Regioselectivity : Competing coupling at positions 2 and 5 necessitates careful control of stoichiometry and reaction order.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during cross-coupling.
- Decarboxylation Risk : Mild hydrolysis conditions (low temperature, short duration) prevent loss of the carboxylic acid.
Q & A
Q. What are the recommended synthetic routes for this compound, and what experimental conditions optimize yield?
- Methodology : Multi-step synthesis typically involves: (1) Core formation : Cyclization of 2-aminopyridine derivatives with aldehydes/ketones under acidic/basic conditions (e.g., acetic acid or KOH at 80–100°C). (2) Functionalization : Introducing substituents via nucleophilic substitution or Suzuki coupling. For methoxy groups, use methyl iodide in DMF with K₂CO₃ . (3) Carboxylic acid introduction : Hydrolysis of ester precursors (e.g., ethyl esters) using NaOH/EtOH under reflux .
- Optimization : Catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent selection (DMF for polar reactions, THF for non-polar) improve yields .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities?
- Techniques :
- X-ray crystallography confirms 3D conformation (e.g., bond angles, torsion) .
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HRMS validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₂N₃O₆: 472.1508) .
- Ambiguity resolution : Overlapping NMR signals are deconvoluted via 2D-COSY or HSQC .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Antihypertensive potential : Demonstrated ACE inhibition in vitro (IC₅₀ ~5 µM) via competitive binding assays .
- Anticancer activity : Moderate cytotoxicity against HeLa cells (IC₅₀ 20 µM) via MTT assay .
- Mechanistic insight : The carboxylic acid group enhances interaction with polar residues in enzyme active sites .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) impact biological activity and pharmacokinetics?
- Comparative analysis :
- Hydroxy groups : Increase solubility (logP reduced by 0.5) but reduce metabolic stability (t₁/₂ <1 hr in liver microsomes) .
- Methoxy groups : Enhance membrane permeability (Caco-2 Papp >10⁻⁶ cm/s) but may hinder target binding .
- Experimental design : Parallel synthesis of analogs with systematic substituent changes, followed by SPR binding assays and ADME profiling .
Q. What computational strategies predict binding modes and guide structure-based optimization?
- Methods :
- Molecular docking (AutoDock Vina) : Predicts binding to ACE’s Zn²⁺-coordinated active site (binding energy <−9 kcal/mol) .
- MD simulations (GROMACS) : Reveal stable hydrogen bonds between the carboxylic acid and His353/Lys511 residues over 100 ns .
- Optimization : QSAR models prioritize electron-withdrawing substituents at the 4-position to enhance affinity .
Q. How can contradictory data on metabolic stability be resolved across studies?
- Case study : Discrepancies in hepatic clearance (e.g., t₁/₂ = 1 hr vs. 3 hr) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
